

Solid-Phase Synthesis of Enterobactin Derivatives: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *apo-Enterobactin*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase synthesis (SPS) of enterobactin derivatives. Enterobactin, a high-affinity siderophore produced by Gram-negative bacteria, and its analogs are of significant interest for their potential in developing "Trojan horse" strategies to deliver antimicrobial agents into pathogenic bacteria.^{[1][2][3]} Solid-phase synthesis offers a robust and efficient platform for the systematic modification of the enterobactin scaffold, enabling the exploration of structure-activity relationships and the attachment of various cargo molecules.^[1]

Data Presentation: Quantitative Analysis of Synthesized Enterobactin Analogs

The following tables summarize quantitative data for various enterobactin analogs synthesized using solid-phase methodologies, as well as their iron-binding properties and biological activities.

Table 1: Summary of Yields and Purity of Solid-Phase Synthesized Enterobactin Analogs

Analog Description	Scaffold/Core Structure	Chelating Units	Overall Yield (%)	Purity	Reference
Analog 1	L-2,3-diaminopropionic acid	Mono-catechol	Modest	>95% (RP-HPLC)	Zamora et al. [1]
Analog 2	Dimer of L-2,3-diaminopropionic acid	Bis-catechol	Modest	>95% (RP-HPLC)	Zamora et al. [1]
Hopobactin	Trilactone	3,2-HOPO	-	-	[4]
TRENCAM	TREN	Catechol	-	-	[4]
Saccharide Analog (H ₆ L ^A)	Glucopyranoside	Catechol	-	-	[4]
Saccharide Analog (H ₆ L ^B)	Glucopyranoside	Catechol	-	-	[4]

*Note: "Modest" yields were reported in the primary literature without a specific percentage.[1]

Table 2: Comparative Biological Activity and Iron-Binding Properties of Enterobactin and its Analogs

Compound/Analog	Organism(s)	Biological Activity Metric	Key Findings	Iron Binding Affinity (log β_{110})
Native Enterobactin (Ent)	E. coli, P. aeruginosa, C. jejuni	Growth Promotion / Iron Uptake	Gold standard for iron acquisition; efficiently promotes growth in siderophore-deficient mutant strains under iron limitation.[2]	49[4]
EntKL	E. coli, P. aeruginosa	Growth Promotion	A biomimetic analog with an attachment point for cargo, exhibiting potent, concentration-dependent growth-promoting effects similar to natural enterobactin.[2]	-
Analog 1 (Monomeric)	C. jejuni	Growth Promotion	Facilitates Fe(III)-uptake in C. jejuni.[5]	-
Analog 2 (Dimeric)	C. jejuni	Growth Promotion	Facilitates Fe(III)-uptake in C. jejuni.[5]	-
Hopobactin	-	Iron Binding	Lower iron stability constant compared to enterobactin.[4]	26.4[4]
TRENCAM	-	Iron Binding	High affinity for iron, though	43.6[4]

		lower than enterobactin.[4]	
Saccharide Analog (H ₆ L ^A)	-	Iron Binding	Fe(III) affinities comparable to or greater than other enterobactin models.[4] 41.38[4]
Saccharide Analog (H ₆ L ^B)	-	Iron Binding	Fe(III) affinities comparable to or greater than other enterobactin models.[4] 46.38[4]

Experimental Protocols

The following protocols are based on established methodologies for the solid-phase synthesis of enterobactin analogs, primarily adapted from the work of Zamora et al.[1][3][5]

Protocol 1: Loading of the First Building Block onto 2-Chlorotrityl Chloride Resin

This protocol describes the immobilization of the initial protected amino acid onto the solid support.

Materials:

- 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)
- Fmoc-L-Dap(Alloc)-OH (or other suitable protected amino acid)
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous

- Methanol (MeOH)
- Solid-phase synthesis vessel
- Shaker

Procedure:

- Swell the 2-chlorotriyl chloride resin (1.0 eq) in anhydrous DCM in a solid-phase synthesis vessel for 20 minutes.
- Drain the DCM.
- Dissolve Fmoc-L-Dap(Alloc)-OH (1.2 equivalents relative to resin loading) and DIPEA (5.0 eq) in anhydrous DCM.[3]
- Add the amino acid/DIPEA solution to the swelled resin and shake the reaction mixture for 1-2 hours at room temperature.
- To cap any unreacted triyl chloride sites, add a solution of DCM:MeOH:DIPEA (17:2:1) and shake for 30 minutes.[1]
- Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).[1]

Protocol 2: Iterative Coupling on Solid Support

This protocol details the deprotection and coupling steps for elongating the peptide chain.

Materials:

- Resin-bound peptide from Protocol 1
- 4-Methylpiperidine in DMF (20% v/v)
- Fmoc-protected amino acid or 2,3-Bis(benzyloxy)benzoic acid
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

- DIPEA
- DMF, anhydrous
- DCM, anhydrous
- Tetrakis(triphenylphosphine)palladium(0) (for Alloc deprotection)
- Phenylsilane (for Alloc deprotection)

Procedure:

Fmoc Deprotection:

- Treat the resin with a 20% solution of 4-methylpiperidine in DMF for 5 minutes.
- Drain and repeat the treatment for an additional 15 minutes.
- Wash the resin with DMF (5x) and DCM (3x).

Coupling Step:

- In a separate vial, pre-activate the Fmoc-protected amino acid or 2,3-Bis(benzyloxy)benzoic acid (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in anhydrous DMF for 5 minutes.^[1]
- Add the activated solution to the deprotected resin-bound peptide.
- Shake the reaction for 1-2 hours at room temperature.
- Wash the resin with DMF (3x) and DCM (3x).

Alloc Deprotection (if applicable):

- Wash the resin with anhydrous DCM.
- Add a solution of tetrakis(triphenylphosphine)palladium(0) (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM.^[1]
- Shake for 30 minutes at room temperature.

- Wash the resin with DCM (5x) and DMF (3x).

Protocol 3: Cleavage from Resin and Final Deprotection

This protocol describes the release of the synthesized analog from the solid support and the removal of protecting groups.

Materials:

- Resin-bound final product
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- DCM
- Diethyl ether, cold
- Centrifuge

Procedure:

- Wash the resin with DCM and dry under vacuum.
- Prepare a cleavage cocktail of TFA:TIS:H₂O (95:2.5:2.5).[\[1\]](#)
- Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Wash the resin with additional TFA or DCM.
- Concentrate the combined filtrate under a stream of nitrogen.
- Precipitate the crude product by adding cold diethyl ether.

- Centrifuge to pellet the product, decant the ether, and repeat the ether wash.
- Dry the crude product under vacuum.
- Purify the product by reverse-phase HPLC.[1]

Visualizations

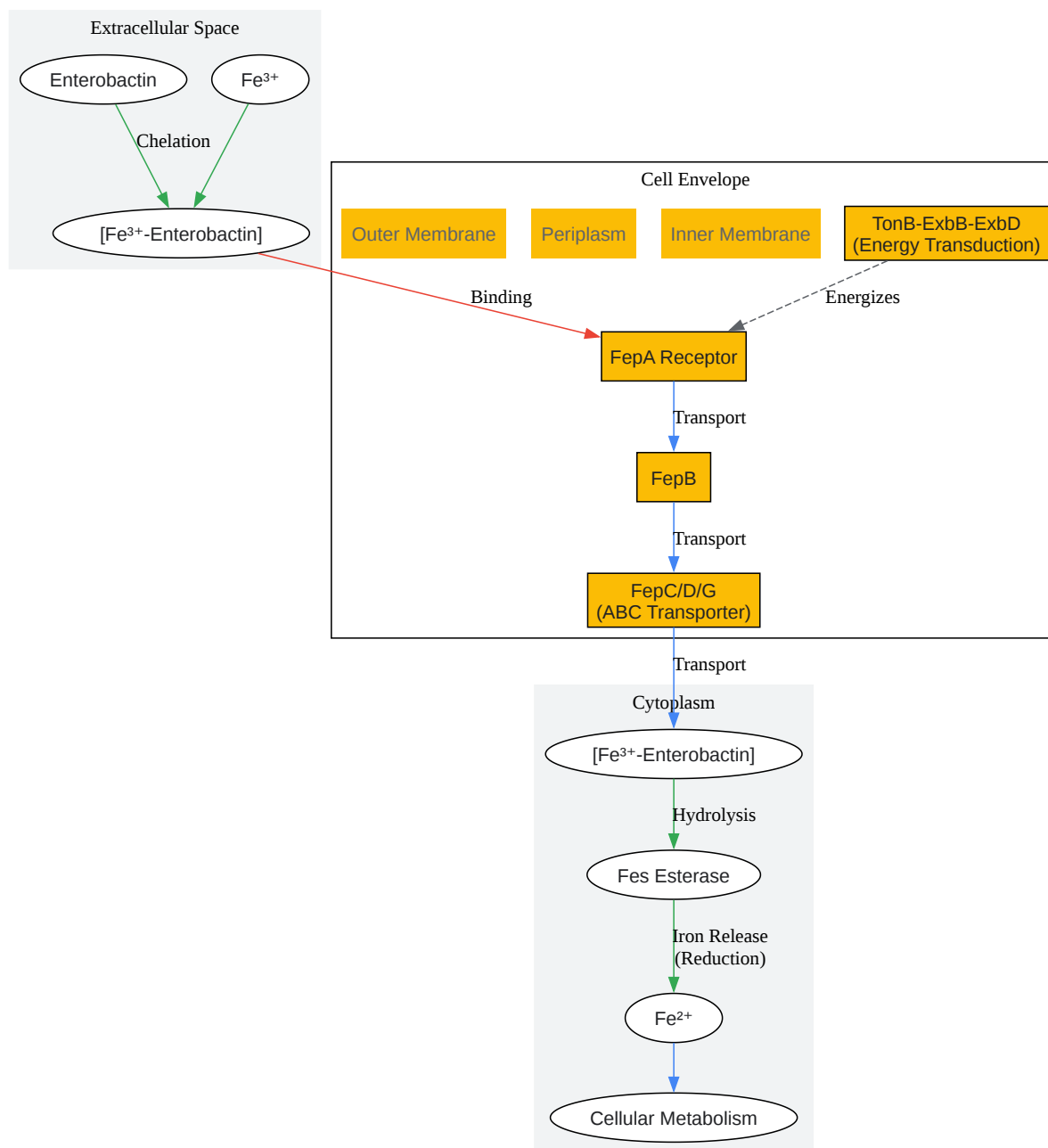
Solid-Phase Synthesis Workflow for Enterobactin Analogs



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Caption: Solid-phase synthesis workflow for enterobactin analogs.

Enterobactin-Mediated Iron Uptake Pathway in Gram-Negative Bacteria



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Caption: Enterobactin-mediated iron uptake in Gram-negative bacteria.

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